Home > Products > Screening Compounds P75173 > Banoxantrone dihydrochloride
Banoxantrone dihydrochloride - 252979-56-9

Banoxantrone dihydrochloride

Catalog Number: EVT-260921
CAS Number: 252979-56-9
Molecular Formula: C22H30Cl2N4O6
Molecular Weight: 517.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Banoxantrone Dihydrochloride is a hypoxia-activated prodrug of topoisomerase II inhibitor.
Overview

Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive prodrug designed to selectively target hypoxic tumor cells. Its mechanism of action is based on its conversion into the active cytotoxic agent AQ4 under low-oxygen conditions, making it particularly effective in treating tumors that are resistant to conventional therapies. Banoxantrone has demonstrated significant efficacy when used in combination with other treatments, such as radiation and chemotherapy, leading to improved tumor response rates compared to monotherapy approaches .

Source and Classification

Banoxantrone dihydrochloride is classified as a bioreductive drug, which means it is activated in hypoxic environments typical of many solid tumors. It is primarily used in cancer therapy due to its ability to preferentially kill cancer cells while sparing normal tissues under aerobic conditions. The compound is sourced from various chemical suppliers, including Sigma-Aldrich and Tocris Bioscience, where it is available for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Banoxantrone dihydrochloride involves several steps that include the formation of its core structure followed by functionalization. Key methods include:

  1. Initial Synthesis: The base compound is synthesized using organic solvents and catalysts under controlled reaction conditions to ensure high yield and purity.
  2. Functionalization: Subsequent reactions introduce specific functional groups that convert the intermediate into Banoxantrone dihydrochloride.
  3. Purification: Techniques such as crystallization and chromatography are employed to purify the final product for use in research and clinical settings .
  • Starting Materials: Various organic precursors are utilized.
  • Reagents: Specific reagents are required for oxidation and reduction steps.
  • Conditions: Controlled temperature and pressure conditions are maintained throughout the synthesis process.
Molecular Structure Analysis

Structure and Data

Banoxantrone dihydrochloride has a complex molecular structure characterized by its molecular formula C22H28N4O62HClC_{22}H_{28}N_{4}O_{6}\cdot 2HCl and a molecular weight of approximately 517.4 g/mol. The structural features include:

  • Core Structure: An anthracenedione backbone which is crucial for its biological activity.
  • Functional Groups: Multiple hydroxyl groups that enhance solubility and reactivity.

The structural representation can be described using various formats:

  • InChI Key: SBWCPHUXRZRTDP-UHFFFAOYSA-N
  • SMILES Notation: OC1=CC=C(O)C2=C1C(C(C(NCC[N+]([O-])(C)C)=CC=C3NCC[N+]([O-])(C)C)=C3C2=O)=O.Cl.Cl .
Chemical Reactions Analysis

Reactions and Technical Details

Banoxantrone dihydrochloride undergoes several important chemical reactions:

  1. Bioreduction: In hypoxic conditions, Banoxantrone is reduced by cytochrome P450 enzymes to form AQ4, which exhibits potent cytotoxicity.
  2. Oxidation: Under specific conditions, the compound can be oxidized back to its prodrug form.

Common Reagents and Conditions

  • The reduction typically requires the presence of tissue-specific enzymes under anaerobic conditions.
  • Oxidation reactions necessitate hypoxic environments where the drug becomes activated.

The primary product formed from these reactions is AQ4, which intercalates into DNA and inhibits topoisomerase II, leading to cell death .

Mechanism of Action

Process and Data

The mechanism of action for Banoxantrone dihydrochloride involves its activation in hypoxic tumor environments:

  1. Prodrug Activation: Banoxantrone dihydrochloride is converted into AQ4 through enzymatic reduction.
  2. DNA Interaction: The active form, AQ4, intercalates into DNA strands, disrupting replication processes.
  3. Topoisomerase II Inhibition: By inhibiting topoisomerase II, AQ4 induces DNA damage leading to apoptosis in cancer cells.

This dual-action mechanism allows Banoxantrone to effectively target both hypoxic and oxygenated tumor cells when used in conjunction with other therapies like radiation or chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Banoxantrone dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in water (25.87 mg/mL) and dimethyl sulfoxide (12.94 mg/mL).
  • Stability: Requires storage at +4°C to maintain stability.

The compound has a high purity level (≥98% as determined by HPLC), ensuring its suitability for laboratory research applications .

Applications

Scientific Uses

Banoxantrone dihydrochloride has several important applications in scientific research:

  1. Cancer Therapy Research: It is primarily studied for its potential use in treating various cancers due to its selective targeting of hypoxic cells.
  2. Combination Therapies: Research indicates enhanced efficacy when combined with traditional chemotherapeutic agents such as cyclophosphamide or cisplatin.
  3. Mechanistic Studies: Used in studies exploring the mechanisms of drug resistance in tumors, particularly focusing on hypoxia-induced pathways.
Chemical and Pharmacological Identity of Banoxantrone Dihydrochloride

Structural Characterization and Molecular Properties

Banoxantrone dihydrochloride (chemical name: 1,4-Bis[[2-(dimethyloxidoamino)ethyl]amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride), also known as AQ4N dihydrochloride, is a synthetically modified anthraquinone derivative with the molecular formula C22H30Cl2N4O6 and a molecular weight of 517.40 Da [1] [9] [10]. The compound is registered under CAS number 252979-56-9 and features a distinctive anthracenedione core with two tertiary amine N-oxide side chains that confer unique redox properties [10]. Its structure contains planar anthraquinone rings that facilitate DNA intercalation in its activated form, while the dihydrochloride salt form enhances aqueous solubility (38.65 mM in water) [10]. The presence of two hydroxyl groups at positions 5 and 8 contributes to its electron transfer capabilities, essential for bioreductive activation [1] [4]. Spectroscopic characterization reveals strong absorbance in the visible spectrum, contributing to its dark blue to black appearance in solid form [10].

Table 1: Structural and Physicochemical Properties of Banoxantrone Dihydrochloride

PropertyValue/Description
IUPAC Name1,4-Bis[[2-(dimethyloxidoamino)ethyl]amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride
Molecular FormulaC22H30Cl2N4O6
Molecular Weight517.40 Da
CAS Number252979-56-9
AppearanceDark blue to black solid
Solubility (H2O)20 mg/mL (38.65 mM)
Storage Conditions-20°C, protected from light under nitrogen

Bioreductive Activation Mechanisms in Hypoxic Microenvironments

Banoxantrone dihydrochloride functions as a bioreductive prodrug that undergoes selective enzymatic activation exclusively under hypoxic conditions (typically <1% O2), a hallmark feature of solid tumor microenvironments [1] [2] [10]. This activation involves a two-step, irreversible reduction process catalyzed by cytochrome P450 (CYP450) isoforms and inducible nitric oxide synthase (iNOS), resulting in the loss of both N-oxide groups [5] [10]. The final reduction product, AQ4, is a potent DNA-binding agent with high affinity for the DNA-topoisomerase II complex [1] [10].

The reduction mechanism proceeds via a stable mono-N-oxide intermediate (AQ4M), culminating in the formation of AQ4, a tertiary amine exhibiting approximately 100-fold greater cytotoxicity than the parent prodrug [10]. Thermodynamically, the reduction potential of banoxantrone (-375 mV) favors enzymatic reduction only below 0.1% oxygen tension, preventing premature activation in normoxic tissues [2]. Notably, iNOS-mediated activation is particularly efficient in hypoxic tumor regions, where enzyme expression is frequently upregulated [5]. Once formed, AQ4 intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, generating persistent DNA double-strand breaks that trigger cell cycle arrest and apoptosis [1] [10].

Table 2: Enzymatic Activation Pathways of Banoxantrone Dihydrochloride

Activation ParameterCharacteristics
Primary ReductasesCytochrome P450 (CYP450), Inducible Nitric Oxide Synthase (iNOS)
Oxygen DependencyActivation requires <0.1% O2 (severe hypoxia/anoxia)
Reduction StepsTwo sequential 2-electron reductions: AQ4N → AQ4M → AQ4
Key Cytotoxic MetaboliteAQ4 (potent topoisomerase II inhibitor)
Activation Half-life0.64–0.83 hours in hypoxic microenvironments
DNA Binding Affinity (AQ4)Kd = 10-7–10-8 M (high-affinity intercalation)

Comparative Analysis with Analogous Anthraquinone Derivatives

Banoxantrone dihydrochloride belongs to the anthraquinone chemotype but exhibits distinct pharmacological behavior compared to conventional anthraquinone-based chemotherapeutics. Unlike doxorubicin (a non-selective DNA intercalator) or mitoxantrone (a direct topoisomerase II inhibitor), banoxantrone itself shows negligible cytotoxicity in normoxic cells (IC50 >100 μM across 60 tumor cell lines) [3] [10]. This inertness under physiological oxygenation constitutes a fundamental mechanistic divergence, as its activity depends entirely on enzymatic conversion within pathological hypoxic niches [1] [6].

Structurally, banoxantrone shares mitoxantrone’s anthracenedione core but features N-oxide modifications on both side-chain tertiary amines instead of hydroxyl groups [1] [9]. This design converts the molecule into a redox-sensitive "pro-inhibitor" with a dramatically altered pharmacological profile. In contrast to doxorubicin, which readily penetrates all cells and causes dose-limiting cardiotoxicity, banoxantrone’s activation is spatially confined to hypoxic zones, potentially reducing systemic toxicity [6] [8]. However, its bioreductive activation also introduces metabolic dependencies – tumors lacking sufficient reductase expression (CYP450 or iNOS) show resistance, a limitation not observed with non-prodrug anthraquinones [5] [10].

In combinatorial therapies, banoxantrone demonstrates synergistic interactions with radiation and chemotherapy that differ from conventional anthraquinones. While doxorubicin radiosensitizes oxygenated cells, banoxantrone specifically targets radioresistant hypoxic fractions that survive initial radiation exposure [5] [10]. Subsequent reoxygenation of these compartments then triggers cytotoxicity from activated AQ4, creating a temporal synergy not achievable with non-bioreductive analogs [1] [6].

Table 3: Comparative Analysis of Banoxantrone Dihydrochloride and Analogous Anthraquinone Derivatives

PropertyBanoxantrone DihydrochlorideMitoxantroneDoxorubicin
Activation RequirementHypoxia-dependent bioreductionNone (active compound)None (active compound)
Prodrug DesignBis-N-oxide prodrug (AQ4N)NoNo
Normoxic IC50>100 µM (inactive)0.01–0.1 µM (highly cytotoxic)0.02–0.5 µM (highly cytotoxic)
Hypoxic Selectivity8–100 fold increase in cytotoxicity under hypoxiaMinimal selectivityMinimal selectivity
Primary TargetTopoisomerase II (via AQ4 metabolite)Topoisomerase IIDNA intercalation/Topoisomerase II
Redox Cycling PotentialNone (irreversible activation)ModerateHigh (generates reactive oxygen species)

Note: IC50 values represent typical in vitro cytotoxicity ranges across human cancer cell lines.

Properties

CAS Number

252979-56-9

Product Name

Banoxantrone dihydrochloride

IUPAC Name

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride

Molecular Formula

C22H30Cl2N4O6

Molecular Weight

517.4 g/mol

InChI

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H

InChI Key

SBWCPHUXRZRTDP-UHFFFAOYSA-N

SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Banoxantrone Dihydrochloride

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.